(1-Benzoylamino-2,2,2-trichloro-ethyl)-phosphonic acid diethyl ester
Description
The compound “(1-Benzoylamino-2,2,2-trichloro-ethyl)-phosphonic acid diethyl ester” is a phosphonic acid derivative characterized by a benzoylamino group (a benzoyl moiety attached to an amine), a trichloroethyl group (an ethyl chain with three chlorine atoms), and a diethyl phosphonate ester. The diethyl phosphonate ester moiety is common in organophosphorus chemistry, often influencing solubility and reactivity .
Properties
CAS No. |
50966-08-0 |
|---|---|
Molecular Formula |
C13H17Cl3NO4P |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide |
InChI |
InChI=1S/C13H17Cl3NO4P/c1-3-20-22(19,21-4-2)12(13(14,15)16)17-11(18)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
MPCNYOLLUFDJBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The foundational approach for synthesizing trichloroethyl phosphonic acid esters is detailed in CA2000373A1, which describes a three-stage process without intermediate isolation. The reaction begins with phosphorus trichloride (PCl₃), an alkanol (typically methanol or ethanol), water, and trichloroacetaldehyde (Cl₃CCHO) in a hydrocarbon solvent such as benzene. The presence of water moderates exothermicity and suppresses methyl chloride byproduct formation.
For the target diethyl ester, ethanol replaces methanol as the alkanol. The first stage involves PCl₃ reacting with ethanol to form diethyl phosphorochloridate:
Subsequent condensation with trichloroacetaldehyde yields a trichloroethyl intermediate, which undergoes benzoylation via benzoyl chloride or benzamide to introduce the benzoylamino group.
Optimization and Critical Parameters
-
Temperature : Maintaining 80°C ensures controlled reaction rates.
-
Solvent : Benzene facilitates azeotropic removal of HCl, though toluene or xylene are alternatives.
-
Catalysis : Water (5–10 mol%) reduces side reactions, improving yield from 65% to >85%.
Transesterification of Phosphites with Halogenated Alcohols
Base-Catalyzed Phosphonate Formation
EP0694555A1 outlines a transesterification route using triethyl phosphite and halogenated alcohols. For the target compound, 2,2,2-trichloro-1-hydroxyethyl alcohol serves as the precursor. The reaction proceeds via nucleophilic attack of the alcohol on the phosphite, catalyzed by alkali metal hydroxides (e.g., KOH):
Benzoylation is achieved by treating the intermediate with benzoyl chloride in the presence of a base like pyridine.
Process Enhancements
-
Catalyst Loading : 20–100 mol% potassium tert-butoxide accelerates transesterification.
-
Temperature : Elevated temperatures (140–160°C) reduce reaction times to 1–5 hours.
-
Solvent-Free Conditions : Avoids polar solvents, simplifying purification via fractional distillation.
Halogenation and Esterification of Diethyl Phosphite
Two-Step Condensation and Sulfonylation
CN109053799B describes a method for diethyl tosyloxymethylphosphonate, adaptable to the target compound. Paraformaldehyde condenses with diethyl phosphite under basic conditions (Na₂CO₃), followed by halogenation with trichloroacetaldehyde:
Subsequent treatment with benzoyl chloride introduces the benzoylamino group.
Yield and Purity Considerations
-
Catalysts : Quaternary ammonium salts (e.g., benzyltriethylammonium bromide) enhance condensation efficiency, achieving 93–95% yields.
-
Temperature Control : Stepwise heating (5–85°C) minimizes decomposition.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(1-Benzoylamino-2,2,2-trichloro-ethyl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phosphonic ester group.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the trichloroethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(1-Benzoylamino-2,2,2-trichloro-ethyl)-phosphonic acid diethyl ester has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis to introduce specific functional groups.
Biology: This compound may be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Biological Activity
(1-Benzoylamino-2,2,2-trichloro-ethyl)-phosphonic acid diethyl ester (CAS Number: 50966-08-0) is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzoyl group, a trichloroethyl moiety, and a phosphonic acid functionality, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 388.62 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing phosphonic acid groups often exhibit significant biological activity. The potential pharmacological effects of this compound are hypothesized based on its chemical structure.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Phosphonic acids are known to inhibit various enzymes, particularly those involved in metabolic pathways.
- Interaction with Biological Targets : Computer-aided predictions suggest that this compound may interact with relevant biological targets in drug discovery and development.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that similar phosphonic acid derivatives exhibit antimicrobial properties. While specific data on this compound is limited, it is reasonable to hypothesize similar effects due to structural similarities with known active compounds.
- Herbicidal Potential : The trichloroethyl group may impart herbicidal properties, akin to other compounds in its class such as glyphosate and triclopyr, which are known for their herbicidal activities.
- Cellular Interaction Studies : Interaction studies are crucial for understanding the pharmacodynamics of this compound. These studies can elucidate its mechanism of action and potential therapeutic benefits.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Glyphosate | Phosphonate | Herbicidal | Broad-spectrum herbicide |
| Triclopyr | Trichlorophenoxy | Herbicidal | Selective for woody plants |
| Aminomethylphosphonic Acid | Phosphonate | Antimicrobial | Active against bacteria |
| This compound | Benzamide + Trichloroethyl | Potentially antimicrobial/herbicidal | Enhanced efficacy and specificity |
Case Studies
While specific case studies on this compound are scarce in the literature, analogous compounds have shown promising results in various applications:
- Agricultural Applications : Studies on phosphonate compounds have demonstrated their effectiveness in controlling plant diseases and pests.
- Medicinal Chemistry : Research has highlighted the potential of phosphonates in drug development for treating infections and other diseases.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
*Hypothetical data inferred from structural analysis.
Physicochemical Properties
Table 2: Physical Property Comparison
- Lipophilicity : The target compound’s trichloroethyl group likely increases lipophilicity compared to analogues with polar groups (e.g., carbamoylmethyl or hydroxymethyl ).
- Solubility : Bromopyridinyl and conjugated diene derivatives show preferences for organic solvents, similar to the target compound’s expected behavior.
Research Findings and Key Observations
Spectroscopic Signatures : IR peaks for C=O (amide) and P-O bonds in similar compounds (1630–1670 cm⁻¹ and 1050–1280 cm⁻¹, respectively ) provide benchmarks for characterizing the target compound.
Synthetic Challenges : Low yields in coumarin-derived phosphonates suggest that steric hindrance from the trichloroethyl group may require optimized reaction conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (1-Benzoylamino-2,2,2-trichloro-ethyl)-phosphonic acid diethyl ester?
- Methodological Answer : The compound can be synthesized via the Kabachnick-Fields reaction , a one-pot method involving the condensation of benzamide derivatives with trichloroacetaldehyde and diethyl phosphite. Key parameters include:
- Catalyst : Lewis acids (e.g., ZnCl₂) or solvent-free conditions under microwave irradiation to enhance yield .
- Reaction Time : 6–12 hours at 80–100°C.
- Yield Optimization : Adjusting stoichiometry (e.g., 1:1:1 molar ratio of benzamide, aldehyde, and phosphite) improves yields up to 85–90% .
- Alternative Routes : Michaelis-Arbuzov reactions using diethyl phosphite and halogenated precursors (e.g., 2,2,2-trichloroethyl bromide) with sodium hydride as a base (yields ~75–80%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups:
- P=O stretch : 1250–1280 cm⁻¹ .
- C-Cl stretches : 600–800 cm⁻¹ .
- NMR :
- ¹H NMR : Benzoyl protons (δ 7.4–8.1 ppm), ethyl ester protons (δ 1.2–4.2 ppm) .
- ³¹P NMR : Single peak at δ 18–22 ppm confirms phosphonate structure .
- Mass Spectrometry : Molecular ion peak at m/z 377 (C₁₂H₁₄Cl₃NO₄P⁺) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats due to potential skin/eye irritation .
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition .
Advanced Research Questions
Q. How can contradictions in spectroscopic or chromatographic data be resolved during structural elucidation?
- Methodological Answer :
- Hypothesis Testing : Compare experimental IR/NMR data with computational simulations (DFT calculations) .
- Isomer Discrimination : Use 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers or confirm benzoylamino positioning .
- Purity Validation : HPLC with UV detection (λ = 254 nm) and spiking experiments with known standards .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Studies : Conduct accelerated degradation experiments (e.g., 0.1M HCl/NaOH at 40°C for 48 hours).
- Stability Profile : Phosphonate esters hydrolyze rapidly at pH >10; neutral/buffered solutions (pH 6–8) enhance shelf-life .
- Thermal Analysis : TGA/DSC to identify decomposition thresholds (>150°C) .
Q. How does the trichloroethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl₃C– group increases electrophilicity at the α-carbon, facilitating SN₂ reactions with amines or thiols .
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., NaN₃) via LC-MS. Rate constants (k) correlate with Cl₃C– substituent’s Hammett σ* values .
Q. What bioactivity modifications arise from substituting the benzoylamino group?
- Methodological Answer :
- Derivatization : Replace benzoyl with acetyl or sulfonamide groups via aminolysis.
- Antimicrobial Screening : Modified analogs show enhanced activity against S. aureus (MIC = 8 µg/mL vs. 32 µg/mL for parent compound) .
- SAR Analysis : LogP calculations (e.g., ClogP = 3.2) predict improved membrane permeability for lipophilic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
